molecular formula C17H22O3 B2882417 Methyl 5-(1-adamantyl)-2-methyl-3-furoate CAS No. 717829-50-0

Methyl 5-(1-adamantyl)-2-methyl-3-furoate

Cat. No. B2882417
CAS RN: 717829-50-0
M. Wt: 274.36
InChI Key: FOPLEDDDJJUNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-(1-adamantyl)-2-methyl-3-furoate” is a complex organic compound. It contains an adamantyl group, which is a tricyclic compound derived from adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, 1,3-dipolar addition of 1-(1-adamantyl)-2-diazoethanone to methyl acrylate gave methyl 3-(1-adamantylcarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylate .


Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings. The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This structure contributes to the unique properties of adamantane and its derivatives.


Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, the reaction of adamantane with formaldehyde and diethyl malonate in the presence of piperidine leads to the formation of 1,3,5,7-tetracarbomethoxybicyclo .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Properties

Methyl 5-(1-adamantyl)-2-methyl-3-furoate and related compounds exhibit significant antimicrobial and anti-inflammatory properties. Research by Al-Abdullah et al. (2014) demonstrates that derivatives of this compound display potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Additionally, some derivatives produced good dose-dependent anti-inflammatory activity in rat models.

Chemical Reactions and Synthesis

This compound is involved in various chemical reactions crucial for synthesizing complex organic compounds. For instance, Mlostoń et al. (1999) explored the reactivity of adamantanethione S-methylide, closely related to this compound, in producing various heterocyclic compounds. This demonstrates its potential in synthetic organic chemistry, particularly in creating cyclic structures.

Pharmaceutical Applications

The structure of this compound, particularly the adamantyl group, is significant in pharmaceutical chemistry. Fuji et al. (2009) highlighted the use of adamantyl derivatives in inhibiting HIV-1 reverse transcriptase, a key target in antiretroviral drug development. This suggests that compounds like this compound could play a role in developing novel antiretroviral therapies.

Biomass Conversion and Renewable Energy

Research has also explored the role of methyl furan derivatives in biomass conversion, an area critical to renewable energy development. Nakagawa et al. (2013) discussed the reduction of furanic compounds, similar to this compound, with hydrogen over heterogeneous catalysts. This process is essential in converting biomass-derived compounds into valuable chemicals and fuels.

Future Directions

The synthesis of adamantane derivatives is a promising area of research in adamantane chemistry . Future directions may include the development of novel methods for their preparation, and the investigation of their chemical and catalytic transformations .

properties

IUPAC Name

methyl 5-(1-adamantyl)-2-methylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O3/c1-10-14(16(18)19-2)6-15(20-10)17-7-11-3-12(8-17)5-13(4-11)9-17/h6,11-13H,3-5,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPLEDDDJJUNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.